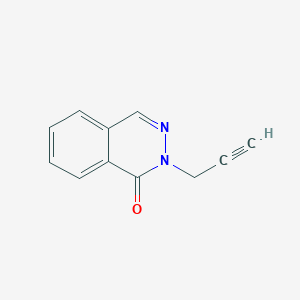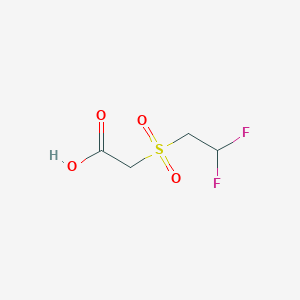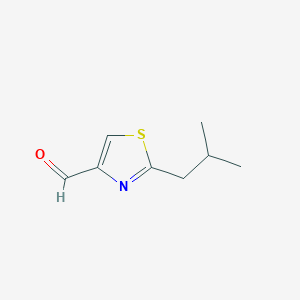
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide
描述
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide, also known as PIB, is a synthetic compound that has been studied extensively in recent years. PIB is a member of the pyrazole family of compounds, which are heterocyclic compounds containing a five-membered ring of atoms with two nitrogen atoms. PIB has been found to have a variety of potential applications, including as a therapeutic agent, a diagnostic tool, and a research tool.
作用机制
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to interact with a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. It has also been found to interact with a variety of enzymes, such as CYP450 enzymes, which are involved in the metabolism of drugs. These interactions are thought to be responsible for the various effects of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide on the body.
Biochemical and Physiological Effects
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been found to have a variety of biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have immunomodulatory and neuroprotective effects, as well as to have anti-tumor effects.
实验室实验的优点和局限性
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe to use in experiments. However, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide. For example, it could be further studied for its potential therapeutic applications, such as in the treatment of pain, inflammation, and neurological disorders. In addition, it could be studied for its potential use as a diagnostic tool, as well as for its potential use in environmental monitoring. Finally, it could be studied for its potential use as a research tool, such as in the study of drug metabolism and drug-target interactions.
合成方法
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide can be synthesized through a variety of methods, most commonly through the reaction of 1H-pyrazole-4-carboxylic acid with 1H-indole-3-butanamide. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography.
科学研究应用
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on the body. In addition, N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system.
属性
IUPAC Name |
4-(1H-indol-3-yl)-N-(1H-pyrazol-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-12-9-19-20-10-12)7-3-4-13-11-17-15-6-2-1-5-14(13)15/h1-2,5-6,9-11,17H,3-4,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLHFKYCWRXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236251 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
CAS RN |
1179674-79-3 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179674-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)
![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)


![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)

![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)



